molecular formula C13H13BrClNO3S2 B2956735 2-bromo-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide CAS No. 2034257-58-2

2-bromo-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide

Cat. No. B2956735
M. Wt: 410.73
InChI Key: GCSSLNLWHWVKTC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives for Cancer Treatment : A study introduced new zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds exhibit significant properties as photosensitizers in photodynamic therapy, including high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield. These features underline their potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Methodologies

  • Facile Synthesis of Sulfonyl Chlorides : Research into the synthesis of various benzenesulfonyl and arylmethanesulfonyl chlorides through the aqueous chlorination of aryl (or benzyl) methoxymethyl sulfides showcases the synthetic versatility of compounds containing the benzenesulfonamide moiety. This method presents a straightforward approach to synthesizing functionalized sulfides, which are crucial intermediates in organic synthesis (Kim, Ko, & Kim, 1992).

Safety And Hazards

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Future Directions

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Please consult with a chemist or a reliable source for specific information about this compound. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

2-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClNO3S2/c1-19-10(11-6-7-13(15)20-11)8-16-21(17,18)12-5-3-2-4-9(12)14/h2-7,10,16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSSLNLWHWVKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=CC=C1Br)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide

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